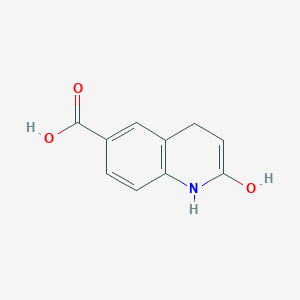

2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The hydroxyquinoline and dihydroquinoline families, which include compounds like 2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid, are notable for their diverse biological activities and potential in medicinal chemistry. These compounds serve as key building blocks in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of hydroxyquinoline derivatives often involves multi-step reactions starting from basic aromatic compounds. For instance, a method for the synthesis of hydroxyquinolines involves the Pictet-Spengler reaction followed by catalytic dehalogenation to achieve high optical purity of the desired compound (Verschueren et al., 1992). Another example includes the synthesis of ethynyl-3-hydroxyquinoline-4-carboxylic acids through Sonogashira cross-coupling and the Pfitzinger reaction, showcasing the versatility of synthetic approaches (Maklakova et al., 2019).

Molecular Structure Analysis

The molecular structure of hydroxyquinoline derivatives is crucial for their biological activity. Structural characterization often employs techniques like X-ray crystallography, NMR spectroscopy, and mass spectroscopy. For example, the structural characterization of a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid demonstrates the compound's ability to serve as a tridentate ligand, highlighting the importance of molecular structure in understanding the compound's reactivity and potential applications (Moriuchi et al., 2007).

Chemical Reactions and Properties

Hydroxyquinoline derivatives undergo various chemical reactions, including electrophilic substitutions, coupling reactions, and cycloadditions. The reactivity of these compounds is significantly influenced by the hydroxy group and the quinoline nitrogen atom. For instance, the synthesis and antitubercular activity of N-R-amides of 4-hydroxy-6-methyl-2-oxo-1-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involve the functionalization of the hydroxyquinoline nucleus to enhance biological activity (Ukrainets et al., 2007).

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : Researchers have developed methods for synthesizing derivatives of 2-hydroxy-1,4-dihydroquinoline-6-carboxylic acid, focusing on achieving high purity and yield of the final products. For example, the synthesis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids esters using monoethyl malonate and N,N'-dicyclohexylcarbodiimide was characterized by high yields and product purity (Ukrainets et al., 2011).

Chemical Properties and Reactions : Studies have examined the chemical reactions and properties of 2-hydroxy-1,4-dihydroquinoline-6-carboxylic acid derivatives. For instance, the behavior of these compounds under bromination conditions using molecular bromine has been studied, revealing unique bromination patterns in certain derivatives (Ukrainets et al., 2014).

Biological and Pharmacological Activities

Antihypoxic and Analgesic Properties : Some derivatives of 2-hydroxy-1,4-dihydroquinoline-6-carboxylic acid have been found to exhibit antihypoxic and analgesic properties. For example, certain N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid have shown promising antihypoxic effects and are suitable for further pharmacological testing (Ukrainets et al., 2014).

Anticancer Activity : Research has focused on synthesizing new derivatives of 2-hydroxy-1,4-dihydroquinoline-6-carboxylic acid to test their anticancer effects. Some of these derivatives have shown significant activity against specific cancer cell lines, such as the breast cancer MCF-7 cell line (Gaber et al., 2021).

Analytical Applications

- Radiochemiluminescence : Carboxyquinolines, including derivatives of 2-hydroxy-1,4-dihydroquinoline-6-carboxylic acid, have been studied for their radiochemiluminescence properties. These reactions are of interest for potential applications in radiation dosimeters and analytical uses (Papadopoulos et al., 2000).

Future Directions

The 4-quinolone scaffold, which is structurally similar to 2-Hydroxy-1,4-dihydroquinoline-6-carboxylic Acid, holds significant relevance in medicinal chemistry . It finds its utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic . Therefore, future research could potentially explore the therapeutic potential of 2-Hydroxy-1,4-dihydroquinoline-6-carboxylic Acid.

properties

IUPAC Name |

2-hydroxy-1,4-dihydroquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1,3-5,11-12H,2H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJXETJEQGYNIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(NC2=C1C=C(C=C2)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-1,4-dihydroquinoline-6-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B1149071.png)